6-Bromo-2-chlorothiazolo[5,4-b]pyridine
Overview
Description
6-Bromo-2-chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry and pharmaceutical research. The presence of bromine and chlorine atoms further enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chlorothiazolo[5,4-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One common method includes the use of 2-amino-3-bromo-5-chloropyridine as a starting material, which undergoes cyclization in the presence of suitable reagents like O-ethylxanthic acid potassium salt . Another approach involves the annulation of thiazole rings to pyridine derivatives under specific conditions .
Industrial Production Methods: Industrial production of this compound may employ multicomponent one-pot methods, which are environmentally friendly and highly efficient. These methods often involve the condensation of thiazolidinone with aldehydes followed by subsequent reactions to form the desired thiazolo[5,4-b]pyridine scaffold .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chlorothiazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like lithium bromide (LiBr) and bromine (Br2) in acetic acid are commonly used.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
6-Bromo-2-chlorothiazolo[5,4-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s bioactive nature makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-Bromo-2-chlorothiazolo[5,4-b]pyridine involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
- 6-Chloro-2-mercaptothiazolo[4,5-b]pyridine
- 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
- 3-Bromo-6-chloropyridine-2-carbonitrile
Comparison: 6-Bromo-2-chlorothiazolo[5,4-b]pyridine stands out due to its unique combination of bromine and chlorine atoms, which enhance its reactivity and potential for chemical modifications. Compared to similar compounds, it offers a distinct set of pharmacological and chemical properties that make it valuable for various applications .
Properties
IUPAC Name |
6-bromo-2-chloro-[1,3]thiazolo[5,4-b]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHFKZSCFLPSPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735543 | |
Record name | 6-Bromo-2-chloro[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-70-8 | |
Record name | 6-Bromo-2-chloro[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-chloro-[1,3]thiazolo[5,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.